

# Application Notes and Protocols for NDM-1 Inhibitor-2

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## Compound of Interest

Compound Name: NDM-1 inhibitor-2

Cat. No.: B1677937

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## Introduction

New Delhi Metallo-beta-lactamase-1 (NDM-1) is a broad-spectrum  $\beta$ -lactamase that confers resistance to nearly all  $\beta$ -lactam antibiotics, including carbapenems, which are often considered the last resort for treating infections caused by multidrug-resistant bacteria.<sup>[1][2][3]</sup> The rapid global spread of NDM-1-producing bacteria poses a significant threat to public health, necessitating the development of effective NDM-1 inhibitors to restore the efficacy of existing antibiotics. This document provides detailed experimental protocols for the evaluation of a novel NDM-1 inhibitor, herein referred to as "**NDM-1 inhibitor-2**". The protocols cover essential in vitro assays, from initial enzyme inhibition to cell-based and synergy testing.

## Mechanism of Action of NDM-1

NDM-1 is a class B1 metallo- $\beta$ -lactamase that requires one or two zinc ions in its active site for catalytic activity.<sup>[3]</sup> These zinc ions facilitate the hydrolysis of the amide bond in the  $\beta$ -lactam ring of antibiotics, rendering them inactive. The active site of NDM-1 is characterized by a high degree of flexibility, allowing it to accommodate a wide range of  $\beta$ -lactam substrates.<sup>[1]</sup> NDM-1 inhibitors can act through various mechanisms, including chelation of the active site zinc ions or covalent modification of key amino acid residues.

## Quantitative Data Summary

The following tables summarize the in vitro efficacy of selected NDM-1 inhibitors against the NDM-1 enzyme and NDM-1-producing bacteria.

Table 1: In Vitro NDM-1 Enzyme Inhibition

Inhibitor	IC50 (μM)	Target Enzyme	Reference
Adapalene	8.9 μg/mL	Recombinant NDM-1	[1]
D-Captopril	7.9	Recombinant NDM-1	[3][4]
L-Captopril	202.0	Recombinant NDM-1	[3][4]
epi-D-Captopril	64	Recombinant NDM-1	[5][6]
Thiorphan	1.8	Recombinant NDM-1	[3][4]
Dimercaprol	1.3	Recombinant NDM-1	[3][4]
PHT427	1.42	Recombinant NDM-1	[7][8]
M1	1.244 nM	Purified NDM-1	[9]
M17	1.904 nM	Purified NDM-1	[9]
M21	2.283 nM	Purified NDM-1	[9]
M61	1.009 nM	Purified NDM-1	[9]
M75	1.21 nM	Purified NDM-1	[9]

Table 2: Synergy of NDM-1 Inhibitors with Meropenem against NDM-1-Producing Bacteria

Bacterial Strain	Inhibitor	Inhibitor Concentration (µg/mL)	Meropenem MIC Alone (µg/mL)	Meropenem MIC with Inhibitor (µg/mL)	Fold Reduction in MIC	Reference
E. coli BL21(DE3) (pET28a-NDM-1)	Isoliquiritin	≥64	32	4	8	<a href="#">[10]</a>
E. coli BL21(DE3) /pET30a(+)-blaNDM-1	PHT427	Not specified	16	0.25	64	<a href="#">[7]</a> <a href="#">[8]</a>
NDM-1-producing E. coli	Morin	Not specified	64	2-16	4-32	<a href="#">[11]</a> <a href="#">[12]</a>

## Experimental Protocols

### NDM-1 Enzyme Inhibition Assay

This protocol describes the determination of the half-maximal inhibitory concentration (IC<sub>50</sub>) of **NDM-1 inhibitor-2** against recombinant NDM-1 enzyme using the chromogenic substrate nitrocefin.

Materials:

- Recombinant NDM-1 enzyme
- **NDM-1 inhibitor-2**
- Nitrocefin
- HEPES buffer (50 mM, pH 7.5)
- ZnSO<sub>4</sub> (100 µM)

- DMSO
- 96-well microtiter plate
- Microplate reader

Procedure:

- Prepare a stock solution of **NDM-1 inhibitor-2** in DMSO.
- In a 96-well plate, prepare serial dilutions of **NDM-1 inhibitor-2** in HEPES buffer containing 100  $\mu$ M ZnSO<sub>4</sub>.
- Add 10 nM of recombinant NDM-1 enzyme to each well.
- Include a positive control (NDM-1 enzyme without inhibitor) and a negative control (buffer only).
- Incubate the plate at 30°C for 10 minutes.
- Add nitrocefin to a final concentration of 100  $\mu$ M to all wells to initiate the reaction.
- Immediately measure the absorbance at 490 nm at regular intervals for 30 minutes using a microplate reader.
- Calculate the initial velocity of the reaction for each inhibitor concentration.
- Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

## Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution to determine the MIC of **NDM-1 inhibitor-2**.

Materials:

- NDM-1-producing bacterial strain (e.g., *E. coli*, *K. pneumoniae*)

- **NDM-1 inhibitor-2**
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland
- Spectrophotometer

Procedure:

- Prepare a stock solution of **NDM-1 inhibitor-2**.
- In a 96-well plate, perform serial two-fold dilutions of **NDM-1 inhibitor-2** in CAMHB.
- Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard (approximately  $1.5 \times 10^8$  CFU/mL).
- Dilute the bacterial suspension to achieve a final concentration of  $5 \times 10^5$  CFU/mL in each well.
- Inoculate each well with the bacterial suspension.
- Include a growth control (no inhibitor) and a sterility control (no bacteria).
- Incubate the plates at 37°C for 18-24 hours.
- The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.

## Checkerboard Synergy Assay

This assay is used to evaluate the synergistic effect of **NDM-1 inhibitor-2** in combination with a  $\beta$ -lactam antibiotic (e.g., meropenem).

Materials:

- NDM-1-producing bacterial strain

- **NDM-1 inhibitor-2**

- Meropenem
- CAMHB
- 96-well microtiter plates
- Bacterial inoculum standardized to 0.5 McFarland

Procedure:

- Prepare stock solutions of **NDM-1 inhibitor-2** and meropenem.
- In a 96-well plate, prepare serial two-fold dilutions of meropenem along the x-axis and serial two-fold dilutions of **NDM-1 inhibitor-2** along the y-axis.
- The final volume in each well should be 100  $\mu$ L.
- Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of  $5 \times 10^5$  CFU/mL.
- Inoculate each well with 100  $\mu$ L of the bacterial suspension.
- Incubate the plates at 37°C for 18-24 hours.
- Determine the MIC of each drug alone and in combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula:  
$$\text{FICI} = (\text{MIC of drug A in combination} / \text{MIC of drug A alone}) + (\text{MIC of drug B in combination} / \text{MIC of drug B alone})$$
- Interpret the results as follows:
  - Synergy:  $\text{FICI} \leq 0.5$
  - Additive:  $0.5 < \text{FICI} \leq 1$
  - Indifference:  $1 < \text{FICI} \leq 4$

- Antagonism: FICI > 4

## Time-Kill Assay

This assay determines the bactericidal or bacteriostatic activity of **NDM-1 inhibitor-2** over time.

Materials:

- NDM-1-producing bacterial strain
- **NDM-1 inhibitor-2**
- CAMHB
- Sterile saline or PBS
- Agar plates
- Incubator
- Shaker

Procedure:

- Prepare a bacterial culture in the logarithmic growth phase (0.5 McFarland standard).
- Dilute the culture to a starting inoculum of approximately  $5 \times 10^5$  CFU/mL in flasks containing CAMHB with different concentrations of **NDM-1 inhibitor-2** (e.g., 0.5x, 1x, 2x, and 4x MIC).
- Include a growth control flask without the inhibitor.
- Incubate the flasks at 37°C with shaking.
- At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.
- Perform serial 10-fold dilutions of the aliquots in sterile saline or PBS.

- Plate 100  $\mu$ L of each dilution onto agar plates.
- Incubate the plates at 37°C for 18-24 hours.
- Count the number of colonies to determine the CFU/mL at each time point.
- Plot the log<sub>10</sub> CFU/mL against time for each concentration. A  $\geq 3$ -log<sub>10</sub> reduction in CFU/mL compared to the initial inoculum is considered bactericidal.

## Neisseria gonorrhoeae Growth Inhibition Assay

This protocol is adapted for the fastidious nature of *Neisseria gonorrhoeae*.

Materials:

- *Neisseria gonorrhoeae* strain (e.g., ATCC 49226)
- **NDM-1 inhibitor-2**
- GC agar base supplemented with 1% IsoVitaleX or Kellogg's supplement
- CO<sub>2</sub> incubator (5%)
- 96-well microtiter plates

Procedure:

- Grow *N. gonorrhoeae* on supplemented GC agar plates at 37°C in a 5% CO<sub>2</sub> atmosphere.
- Prepare a bacterial suspension in a suitable broth (e.g., Graver Wade media) and adjust the turbidity to a 0.5 McFarland standard.[\[13\]](#)
- Perform the broth microdilution assay as described in the MIC protocol, using the appropriate supplemented media.
- Incubate the plates at 37°C in a 5% CO<sub>2</sub> atmosphere for 20-24 hours.
- Determine the MIC as the lowest concentration that inhibits visible growth.



## Cytotoxicity Assay (MTT Assay)

This assay assesses the potential toxicity of **NDM-1 inhibitor-2** against a human cell line.

Materials:

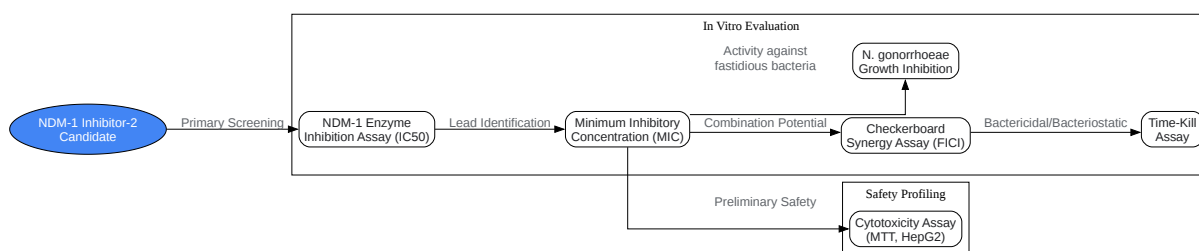
- HepG2 human liver cancer cell line
- **NDM-1 inhibitor-2**
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO
- 96-well cell culture plates
- CO2 incubator (5%)

Procedure:

- Seed HepG2 cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
- Prepare serial dilutions of **NDM-1 inhibitor-2** in DMEM.
- Remove the old media and add the media containing the different concentrations of the inhibitor to the cells.
- Include a vehicle control (DMSO) and a positive control for cytotoxicity.
- Incubate the plate for 24-48 hours.
- Add MTT solution to each well and incubate for 4 hours.

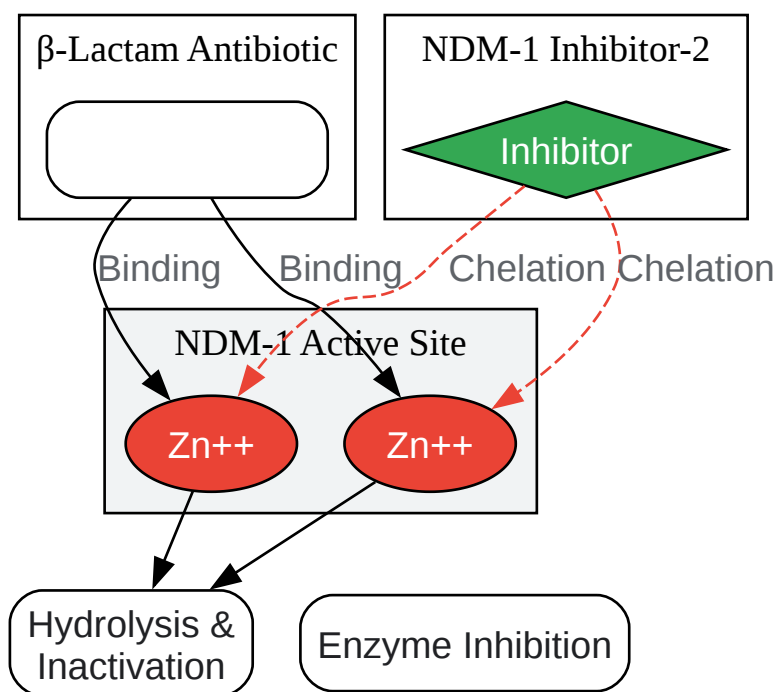
- Remove the MTT solution and add DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability for each concentration and determine the CC50 (50% cytotoxic concentration).

## Visualizations



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Caption: Experimental workflow for the evaluation of **NDM-1 inhibitor-2**.



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Caption: Mechanism of NDM-1 action and inhibition.

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